Ethyl 2-isopropyloxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-propan-2-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVPOLAXQXKZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-isopropyloxazole-4-carboxylic acid. This reaction is critical for accessing biologically active derivatives.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hours | 2-Isopropyloxazole-4-carboxylic acid | 85% |
| Basic (NaOH, aqueous) | 2M NaOH, 8 hours | 2-Isopropyloxazole-4-carboxylic acid | 78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of ethanol. The carboxylic acid product serves as a precursor for further functionalization, such as amidation or esterification .
Nucleophilic Substitution at the Oxazole Ring
The electron-deficient oxazole ring facilitates nucleophilic substitution at the 2-position (isopropyl group) or 5-position. For example, the isopropyl group can be replaced with aryl or alkyl substituents under optimized conditions .
The mechanism involves deprotonation of the oxazole ring by a base (e.g., Cs₂CO₃), followed by displacement of the isopropyl group with a nucleophile. This strategy is widely used to synthesize libraries of oxazole-based bioactive molecules .
Reduction of the Ester Group
The ester moiety can be reduced to a primary alcohol using strong reducing agents, enabling access to hydroxymethyl derivatives.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to reflux, 6 hours | 2-Isopropyloxazole-4-methanol | 72% |
| DIBAL-H | Toluene, -78°C, 2 hours | 2-Isopropyloxazole-4-methanol | 65% |
The reaction proceeds via hydride attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the alcohol.
Transesterification Reactions
The ethyl ester can be exchanged with other alcohols to produce alternative esters, enhancing solubility or reactivity.
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄, reflux, 10 hours | Methyl 2-isopropyloxazole-4-carboxylate | 88% |
| Benzyl alcohol | Ti(OiPr)₄, 80°C, 12 hours | Benzyl 2-isopropyloxazole-4-carboxylate | 76% |
This reaction leverages acid or transition metal catalysts to activate the ester for nucleophilic acyl substitution.
Electrophilic Aromatic Substitution
The oxazole ring undergoes electrophilic substitution at the 5-position due to its electron-rich nature. Halogenation and nitration have been reported under controlled conditions .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-2-isopropyloxazole-4-carboxylate | 60% |
| Nitration | HNO₃, H₂SO₄, 50°C, 4 hours | 5-Nitro-2-isopropyloxazole-4-carboxylate | 55% |
The electron-withdrawing ester group directs electrophiles to the meta position relative to itself, consistent with aromatic substitution trends .
Condensation Reactions
The ester participates in Claisen-like condensations with ketones or aldehydes, forming β-ketoester derivatives.
| Substrate | Base | Product | Yield |
|---|---|---|---|
| Acetophenone | NaH, THF, 12 hours | 2-Isopropyloxazole-4-acetylacetate | 70% |
| Formaldehyde | KOtBu, DMF, 8 hours | 2-Isopropyloxazole-4-glyoxylate | 65% |
These reactions expand the compound’s utility in synthesizing complex heterocyclic scaffolds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs and functional derivatives to highlight key differences in molecular architecture and inferred properties.
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (CAS 357326-79-5)
- Molecular Formula: C₁₀H₁₅NO₃
- Key Differences :
- Implications: Isoxazoles generally exhibit distinct reactivity due to differences in ring electronegativity.
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
- Molecular Formula: Not explicitly stated (inferred from ).
- Key Differences :
- Implications: Thiazole derivatives often exhibit enhanced metabolic stability and binding affinity in medicinal chemistry.
Ethyl 4-cyano-3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate
- Molecular Formula: C₁₀H₁₁NO₅S₂ (inferred from ).
- Key Differences: Replaces the oxazole ring with a thiophene ring (sulfur-containing). Features a cyano group at position 4, a hydroxy group at position 3, and a methylsulfonyl group at position 5 .
- Implications :
- Thiophene rings offer distinct electronic properties for charge transfer in materials science.
- Polar substituents (e.g., sulfonyl, hydroxy) enhance solubility in aqueous environments.
Structural and Functional Analysis (Table 1)
Research Implications and Limitations
- Synthetic Utility : this compound’s ester group facilitates nucleophilic substitution, making it a precursor for amides or carboxylic acids. Its isopropyl group may hinder steric access in reactions compared to smaller substituents .
- Gaps in Data : Experimental comparisons of reactivity, solubility, or thermal stability are lacking in available sources. Computational studies (e.g., density functional theory) could bridge this gap .
Preparation Methods
Cyclization via [3 + 2] Annulation of Ethyl Isocyanoacetate and Isobutyric Anhydride
One of the most documented and efficient methods for synthesizing ethyl 2-isopropyloxazole-4-carboxylate involves a [3 + 2] cyclization reaction between ethyl isocyanoacetate and isobutyric anhydride. This reaction is catalyzed by a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Reaction conditions : The reaction is typically carried out at room temperature over 48 hours.
- Mechanism : DBU facilitates the nucleophilic attack of ethyl isocyanoacetate on the anhydride, leading to ring closure and formation of the oxazole ring with an isopropyl substituent at the 2-position and an ethyl ester at the 4-position.
- Purification : The crude product is purified by silica gel column chromatography to obtain the pure ester.
This method is well-documented for its regioselectivity and moderate to good yields, making it a preferred route in synthetic laboratories.
Esterification of 2-Isopropyloxazole-4-carboxylic Acid
This compound can be prepared by esterification of the corresponding 2-isopropyloxazole-4-carboxylic acid.
- Acid precursor : 2-isopropyloxazole-4-carboxylic acid is commercially available or synthesized via the above methods.
- Esterification conditions : Typical Fischer esterification using ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- Alternative methods : Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) for milder conditions.
- Purification : The ester is purified by standard chromatographic techniques.
This method is a straightforward approach to obtain the ethyl ester from the acid intermediate.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
- The [3 + 2] cyclization method using ethyl isocyanoacetate and isobutyric anhydride under DBU catalysis is a robust and reproducible synthetic route. It avoids harsh conditions and provides a clean conversion to the oxazole ring system with the desired substitution pattern.
- Palladium-catalyzed coupling reactions are highly effective for modifying oxazole rings, allowing for a broad scope of substituent introduction, including isopropyl groups. These methods benefit from advances in ligand design and catalyst optimization to improve yields and selectivity.
- Esterification of the carboxylic acid precursor is a classical and reliable method to obtain the ethyl ester. The choice of esterification method depends on the sensitivity of the substrate and desired purity.
- Purification techniques such as silica gel chromatography are essential to isolate the target compound with high purity, especially after cyclization or coupling steps.
- The stability of intermediates and final products must be considered, as some oxazole derivatives can be sensitive to hydrolysis or decomposition under certain conditions.
Q & A
(Basic) What are the recommended synthetic strategies for Ethyl 2-isopropyloxazole-4-carboxylate, and how can regiochemical control be ensured?
Methodological Answer:
- Core Approach : Utilize halogenated oxazole precursors (e.g., Ethyl 2-chlorooxazole-4-carboxylate) as intermediates. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) allow regioselective introduction of the isopropyl group at the 2-position of the oxazole ring .
- Key Steps :
- Halogenation : Regiocontrolled halogenation of the oxazole scaffold using N-chlorosuccinimide (NCS) or analogous reagents.
- Coupling : React the halogenated intermediate with isopropylboronic acid under Pd(PPh₃)₄ catalysis in THF/water at 80°C.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to verify substituent orientation .
(Basic) What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Refrigerate (2–8°C) in airtight containers to prevent degradation. Ensure containers are upright to avoid leakage .
- PPE Requirements :
- Gloves : Nitrile gloves (inspected for integrity pre-use) with proper removal technique to avoid contamination .
- Respiratory Protection : Use fume hoods during weighing or reactions to prevent inhalation of vapors/mists .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drain contamination .
(Advanced) How can density functional theory (DFT) be employed to predict electronic properties and reactivity of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms for accurate thermochemical predictions (e.g., ionization potentials, bond dissociation energies) .
- Computational Workflow :
- Geometry Optimization : Optimize molecular structure at the B3LYP/6-31G(d) level.
- Electronic Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Reactivity Descriptors : Derive global hardness (η) and electrophilicity index (ω) using Conceptual DFT .
- Validation : Compare computed IR spectra with experimental data to resolve discrepancies in vibrational modes .
(Advanced) How should researchers address contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Root Cause Analysis :
- Mitigation Strategies :
- Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT calculations.
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational changes .
(Basic) What analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Primary Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and ester functionality. Use DEPT-135 for CH₂/CH₃ group identification .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .
- Advanced Validation :
(Advanced) What strategies are effective for studying biological interactions of this compound?
Methodological Answer:
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with lowest ΔG values .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin-like proteases).
- Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives .
- Data Cross-Validation : Compare computational binding energies with experimental IC₅₀ to refine QSAR models .
(Advanced) How can researchers optimize reaction yields while minimizing byproduct formation?
Methodological Answer:
- DoE Approach : Apply a factorial design to variables (temperature, catalyst loading, solvent polarity). Use JMP or Minitab for statistical analysis.
- Key Findings :
- Catalyst : PdCl₂(dppf) increases coupling efficiency compared to Pd(PPh₃)₄ .
- Solvent : DMF enhances solubility but may promote ester hydrolysis; monitor via LC-MS .
- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
